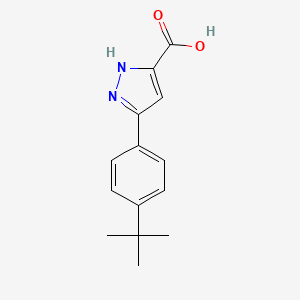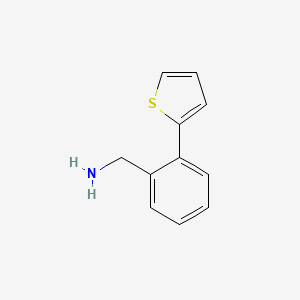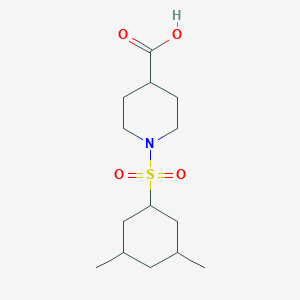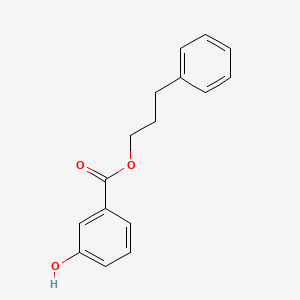
5-(4-tert-butylphenyl)-1H-pyrazole-3-carboxylic acid
Vue d'ensemble
Description
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The “4-tert-butylphenyl” part suggests the presence of a phenyl ring with a tert-butyl group at the 4th position .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as 4-(4-tert-Butylphenyl)-8-methyl-1,5-naphthyridine have been synthesized through methods like Suzuki coupling .Chemical Reactions Analysis
Phenols, such as 4-tert-butylphenol, do not behave as organic alcohols, but rather, they react as weak organic acids . They are much weaker as acids than common carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 4-tert-butylphenol, include a melting point of 77.5-80.0 °C, a relative density of 1.16, and a vapour pressure of < 6 ×10-6 Pa at 25 °C .Applications De Recherche Scientifique
Synthesis and Structural Characterization
- 5-(4-tert-butylphenyl)-1H-pyrazole-3-carboxylic acid and its derivatives are synthesized through condensation of 1,3-diketones with hydrazine in ethanol. The crystal structures of these compounds, including their tautomeric forms and the formation of dimers through N–H…N intermolecular hydrogen bonds, have been extensively studied (Wang, Zheng, & Fan, 2009).
Structural Analysis of Derivatives
- Further research focuses on the preparation of new 3,5-diaryl-1H-pyrazole derivatives, exploring their structures through various spectroscopic techniques and elemental analysis. The studies have revealed details about tautomeric states and intermolecular bonding features (Wang, Kang, Zheng, & Wei, 2013).
Pharmacological Applications
- Although the focus is not on pharmacological aspects, it's notable that related compounds in the 5-(biphenyl-4-ylmethyl)pyrazoles category have been studied as potent angiotensin II antagonists, showing significant in vitro and in vivo activities. These findings are pivotal in the development of antihypertensive agents (Almansa et al., 1997).
Dimerization and Molecular Interaction Studies
- The dimerization process and molecular interactions of these pyrazole derivatives have been another area of interest. Investigations include studies on intermolecular N–H…N, N–H…O, and O–H…N hydrogen bonds leading to the formation of dimers (Zheng, Wang, & Fan, 2010).
Functionalization Reactions
- Research also extends to the functionalization reactions of pyrazole derivatives. These reactions lead to the formation of various compounds with potential applications in different fields, as evidenced by spectroscopic data and theoretical studies (Yıldırım & Kandemirli, 2006).
Nonlinear Optical Properties
- Some derivatives of 1H-pyrazole-4-carboxylic acid have been synthesized and studied for their optical nonlinearity, indicating potential applications in optical limiting fields. This includes the analysis of various substituents' effects on the nonlinearity of these compounds (Chandrakantha et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
3-(4-tert-butylphenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)10-6-4-9(5-7-10)11-8-12(13(17)18)16-15-11/h4-8H,1-3H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSQTHUPPONYBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-1-(2,4-difluorophenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B3157759.png)


![5-Phenyl-2-(pyrrolidin-1-yl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B3157795.png)
![Chloro[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene]gold(I)](/img/structure/B3157799.png)


![(S)-[(2S,4S,5R)-5-Ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine](/img/structure/B3157826.png)


![3-[(2-Furylmethyl)amino]propanamide](/img/structure/B3157842.png)
![(2-Methylpropyl)[(3-phenoxyphenyl)methyl]amine](/img/structure/B3157850.png)
